3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Receptor Analysis
- Compounds structurally related to 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized for evaluating their role as ligands for the 5-HT6 serotonin receptor. For instance, a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines was designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. The results highlighted the importance of the linker's structure and the aromatic size for interaction with the 5-HT6R, providing insights into the design of new ligands for receptor targeting (Łażewska et al., 2019).
Structural Analysis
- X-ray structures and computational studies of several cathinones, including those with structural features akin to the target compound, have contributed to understanding the molecular conformation, electronic spectra, and bond lengths/angles of similar compounds, providing a basis for further modifications and applications in medicinal chemistry (Nycz et al., 2011).
Antimicrobial and Antifungal Activities
- Aminomethoxy derivatives of related compounds have been studied as antimicrobial additives for lubricating oils and antiseptic substances, showing efficient suppression of microorganisms' activity. This research opens avenues for the application of such compounds in industrial and medicinal settings to combat microbial growth (Mammadbayli et al., 2018).
Properties
IUPAC Name |
3-amino-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAWVQNNQEOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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